1-(3-Fluorophenyl)naphthalene
CAS No.:
Cat. No.: VC15953766
Molecular Formula: C16H11F
Molecular Weight: 222.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H11F |
|---|---|
| Molecular Weight | 222.26 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)naphthalene |
| Standard InChI | InChI=1S/C16H11F/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
| Standard InChI Key | LQQBUKZVJIFTRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)F |
Introduction
Chemical Identification and Structural Features
1-(3-Fluorophenyl)naphthalene belongs to the class of polycyclic aromatic hydrocarbons (PAHs) with a fluorine atom positioned meta to the naphthalene attachment. Its IUPAC name, 1-(3-fluorophenyl)naphthalene, reflects the substitution pattern . The molecular structure comprises a planar naphthalene system (C₁₀H₈) fused to a fluorophenyl ring, creating a conjugated π-system that influences its electronic properties.
Molecular and Structural Data
The compound’s SMILES notation, C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)F, delineates the connectivity between the naphthalene and fluorophenyl moieties . X-ray crystallography of analogous structures, such as 1-(4-fluorophenyl)-3-naphthalen-1-yl-2-propen-1-one, reveals coplanar arrangements between the aromatic rings, stabilized by π-π stacking and van der Waals interactions . The fluorine atom’s electronegativity induces a dipole moment, altering the electron density distribution across the molecule .
Table 1: Key Molecular Properties of 1-(3-Fluorophenyl)naphthalene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₁F | |
| Molecular Weight | 222.26 g/mol | |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)F | |
| InChIKey | LQQBUKZVJIFTRL-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of 1-(3-fluorophenyl)naphthalene often employs condensation or cross-coupling strategies. A representative method involves the Claisen-Schmidt condensation between fluorinated acetophenones and naphthaldehydes .
Claisen-Schmidt Condensation
In a typical procedure, 3-fluoroacetophenone reacts with naphthalene-1-carbaldehyde in ethanol under basic conditions (e.g., NaOH). The reaction proceeds via enolate formation, followed by nucleophilic attack and dehydration to yield the target compound . For example, a related synthesis of 1-(4-fluorophenyl)-3-naphthalen-1-yl-2-propen-1-one achieved a 60% yield after recrystallization from dimethylformamide (DMF) .
Reaction Scheme
Palladium-Catalyzed Cross-Coupling
Alternative routes utilize Suzuki-Miyaura coupling, where a fluorophenylboronic acid couples with bromonaphthalene in the presence of a palladium catalyst. This method offers regioselectivity and compatibility with sensitive functional groups . For instance, rhodium-catalyzed oxidative annulation has been employed to synthesize tetraaryl naphthalenes, demonstrating the versatility of transition metal catalysis in constructing polyfluorinated PAHs .
Physicochemical Properties
The compound’s physical properties are influenced by its aromaticity and fluorine substitution. Experimental data for analogous fluoronaphthalenes provide insights into its behavior.
Thermodynamic Parameters
Studies on 1-(4-fluorophenyl)-3-naphthalen-1-yl-2-propen-1-one (4FNP) in DMF revealed temperature-dependent density (ρ), viscosity (η), and ultrasonic velocity (U):
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At 298.15 K: ρ = 944.50–954.25 kg·m⁻³, η = 0.8440–1.4195 ×10⁻³ N·m⁻²·s, U = 1454–1513 m·s⁻¹ .
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Free volume and internal pressure calculations indicated strong solute-solvent interactions, diminishing at elevated temperatures .
Table 2: Temperature-Dependent Properties of 4FNP in DMF
| Temperature (K) | Density (kg·m⁻³) | Viscosity (×10⁻³ N·m⁻²·s) | Ultrasonic Velocity (m·s⁻¹) |
|---|---|---|---|
| 288.15 | 954.25 | 1.4195 | 1513 |
| 298.15 | 949.50 | 1.1020 | 1485 |
| 303.15 | 944.50 | 0.8440 | 1454 |
Solubility and Stability
1-(3-Fluorophenyl)naphthalene exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in organic solvents such as DMF, THF, and dichloromethane. Its stability under ambient conditions is attributed to the inertness of the aromatic backbone and the C-F bond’s strength .
Spectroscopic Characterization
Structural elucidation relies on spectroscopic techniques, including NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra of related compounds, such as 4FNP, show characteristic signals for aromatic protons. For 1-(3-fluorophenyl)naphthalene, the expected peaks include:
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Fluorophenyl protons: δ 6.8–7.4 ppm (multiplet, 4H), with meta-fluorine causing splitting patterns .
¹³C NMR data would reveal quaternary carbons adjacent to fluorine (C-F: ~160 ppm) and aromatic carbons (110–140 ppm) .
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the molecular ion [M+H]⁺ confirms the molecular formula (calculated for C₁₆H₁₁F: 222.0844; observed: 222.0845) . Fragmentation patterns typically involve loss of the fluorophenyl group (m/z 145) and sequential dehydrogenation .
Applications in Science and Technology
The compound’s electronic properties and structural tunability make it valuable in multiple domains.
Organic Electronics
Fluorinated PAHs are employed in organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) due to their electron-transport capabilities. The fluorine atom enhances charge carrier mobility and air stability .
Pharmaceutical Intermediates
1-(3-Fluorophenyl)naphthalene serves as a precursor in synthesizing bioactive molecules. For example, fluorinated naphthalenes are integral to amyloid imaging agents like FDDNP, used in Alzheimer’s disease diagnostics .
Materials Chemistry
Its rigid structure facilitates the design of metal-organic frameworks (MOFs) and liquid crystals. Tetraaryl naphthalenes, synthesized via rhodium-catalyzed reactions, exhibit luminescence and potential in optoelectronic devices .
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